![molecular formula C10H12BrNOS B2630105 2-((2-Bromophenyl)thio)-N,N-dimethylacetamide CAS No. 1281128-84-4](/img/structure/B2630105.png)
2-((2-Bromophenyl)thio)-N,N-dimethylacetamide
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Overview
Description
The compound “2-((2-Bromophenyl)thio)-N,N-dimethylacetamide” contains a bromophenyl group, a thioether linkage, and a dimethylacetamide group . The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing bromine atoms and the polar amide group .Chemical Reactions Analysis
The bromophenyl group in this compound could potentially undergo various substitution reactions . The thioether and amide groups might also participate in different chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atoms might increase its density and boiling point, while the amide group could enhance its polarity .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl bromides or chlorides). In SM coupling, 2-bromothiophenol serves as an essential boron reagent. Its success lies in its mild reaction conditions, functional group tolerance, and environmental friendliness. The mechanism involves oxidative addition and transmetalation, where boron groups transfer to palladium, leading to the formation of new C–C bonds .
Pharmaceutical Research
Researchers have explored the pharmacological activities of newly synthesized derivatives containing the 2-bromothiophenol scaffold. These derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, exhibit potential antimicrobial and anticancer properties. Investigating these derivatives may help combat drug resistance in pathogens and cancer cells .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)sulfanyl-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSAQFCKIBTTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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